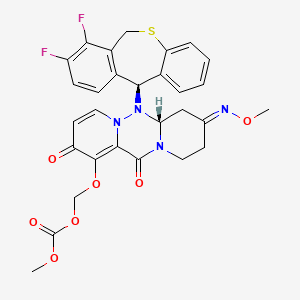
Anti-melanoma agent 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-melanoma agent 1 is a compound designed to target and treat melanoma, a type of skin cancer known for its aggressive nature and poor prognosis. Melanoma originates from melanocytes, the cells responsible for producing melanin, the pigment that gives skin its color. Despite advancements in treatment, melanoma remains a significant challenge due to its rapid proliferation and resistance to conventional therapies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-melanoma agent 1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its anti-cancer properties. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions under controlled conditions.
Step 3: Purification and crystallization to obtain the final product with high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure consistency and yield, using large-scale reactors, and implementing stringent quality control measures to maintain the compound’s efficacy and safety .
化学反应分析
Types of Reactions: Anti-melanoma agent 1 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to enhance its reactivity.
Reduction: Reduction of certain moieties to improve its stability.
Substitution: Introduction of different substituents to modify its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include derivatives with enhanced anti-cancer properties, improved solubility, and increased stability .
科学研究应用
Anti-melanoma agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating melanoma and other cancers.
Industry: Utilized in the development of new anti-cancer drugs and formulations
作用机制
The mechanism of action of anti-melanoma agent 1 involves targeting specific molecular pathways that are crucial for melanoma cell survival and proliferation. It primarily acts by:
Inhibiting Tyrosinase: An enzyme involved in melanin synthesis, leading to reduced melanin production and increased susceptibility of melanoma cells to treatment.
Blocking PD-1/PD-L1 Interaction: Enhancing the immune system’s ability to recognize and destroy melanoma cells.
Inducing Apoptosis: Triggering programmed cell death in melanoma cells through the activation of specific signaling pathways
相似化合物的比较
Anti-melanoma agent 1 is unique compared to other anti-melanoma compounds due to its specific mechanism of action and molecular targets. Similar compounds include:
Vemurafenib: A BRAF inhibitor used to treat melanoma with the BRAF V600E mutation.
Cobimetinib: A MEK inhibitor used in combination with BRAF inhibitors for enhanced efficacy.
Nivolumab: An immune checkpoint inhibitor targeting PD-1, used in advanced melanoma treatment
This compound stands out due to its dual mechanism of inhibiting tyrosinase and blocking PD-1/PD-L1 interaction, making it a promising candidate for combination therapies and overcoming resistance seen with other treatments .
属性
分子式 |
C28H28N2O2 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
1-(3-anilinophenoxy)-3-[(4-phenylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C28H28N2O2/c31-27(20-29-19-22-14-16-24(17-15-22)23-8-3-1-4-9-23)21-32-28-13-7-12-26(18-28)30-25-10-5-2-6-11-25/h1-18,27,29-31H,19-21H2 |
InChI 键 |
OOXIDWAKDUZBSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(COC3=CC=CC(=C3)NC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)



![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)





![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)

